3-Fluoro-N,4-dimethylbenzene-1-sulfonamide

Description

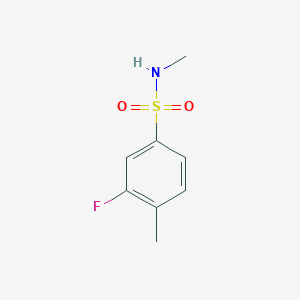

3-Fluoro-N,4-dimethylbenzene-1-sulfonamide (CAS RN: 1094701-42-4) is a fluorinated aromatic sulfonamide with the molecular formula C₈H₁₀FNO₂S and a molecular weight of 203.23 g/mol . Its structure features a fluorine atom at the 3-position of the benzene ring, a methyl group at the 4-position, and a sulfonamide group (-SO₂NH-) where the nitrogen is substituted with a methyl group. This compound is of interest in pharmaceutical and materials science due to the electronic effects of fluorine and the sulfonamide moiety, which can influence intermolecular interactions, solubility, and biological activity.

Properties

IUPAC Name |

3-fluoro-N,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-6-3-4-7(5-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPMJKULQJCCNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Fluoro-N,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with N,N-dimethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

3-Fluoro-N,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-N,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Mechanism of Action

The mechanism of action of 3-Fluoro-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Fluorinated sulfonamides exhibit diverse properties depending on the position and nature of substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparisons

Key Observations:

- Fluorine Position : The 3-fluoro substitution in the target compound may lead to distinct electronic effects compared to 4-fluoro analogs. For instance, 4-fluoro derivatives (e.g., ) often exhibit stronger dipole moments due to para-substitution symmetry .

- Methyl vs.

- Halogen Exchange : Replacing fluorine with chlorine (e.g., ) increases molecular weight and polarizability, which may alter binding affinities in biological systems .

Intermolecular Interactions and Crystal Engineering

The presence of fluorine and sulfonamide groups enables unique non-covalent interactions:

- N–H⋯F Hydrogen Bonds : Observed in isostructural compounds like (Z)-3-fluoro-N′-(4-fluorophenyl)benzimidamide, where fluorine participates in stabilizing crystal lattices . The target compound may exhibit similar behavior due to its 3-fluoro substituent.

- C–H⋯π and N–H⋯π Interactions : Common in sulfonamides with aromatic rings, contributing to layered or helical packing motifs .

Table 2: Solid-State Interaction Comparison

| Compound | Dominant Interactions | Crystal Packing Motif |

|---|---|---|

| This compound | N–H⋯F, C–H⋯π (predicted) | Layered (hypothesized) |

| 4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide | N–H⋯O, C–H⋯F | Disordered due to methoxy group |

| N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide | S=O⋯π, C–H⋯O | Dimeric via sulfonyl groups |

Biological Activity

3-Fluoro-N,4-dimethylbenzene-1-sulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Overview

- Molecular Formula : C₈H₁₀FNO₂S

- Molecular Weight : 203.24 g/mol

- CAS Number : 1094701-42-4

This compound is synthesized through the reaction of 3-fluorobenzenesulfonyl chloride with N,N-dimethylamine. This compound features a sulfonamide group that is pivotal for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their function. The presence of the fluorine atom enhances lipophilicity, facilitating cellular penetration.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for various biological pathways.

- Receptor Interaction : It can bind to receptors involved in cell signaling, potentially modulating physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The antimicrobial efficacy is likely due to its ability to disrupt bacterial enzyme functions.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other sulfonamide derivatives but exhibits unique biological properties due to its specific substitution pattern.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluoro-N,N-dimethylbenzenesulfonamide | Similar structure with different substitutions | Moderate antimicrobial activity |

| N,N-Dimethyl-4-fluorobenzenesulfonamide | Different functional group arrangement | Limited anticancer activity |

| This compound | Unique substitution pattern | Notable antimicrobial and anticancer properties |

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent against bacterial infections .

- Anticancer Research : In vitro studies have indicated that this compound can induce apoptosis in human cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

- Docking Studies : Molecular docking studies have suggested that this compound binds effectively to target proteins involved in cancer progression, indicating a potential pathway for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.